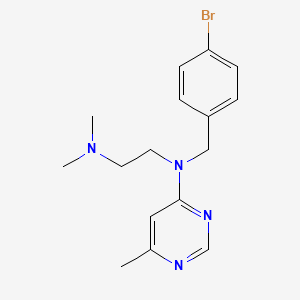
Benzo(b)thiophene-2-carboxylic acid, 4,5,6,7-tetrahydro-3-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo(b)thiophene-2-carboxylic acid, 4,5,6,7-tetrahydro-3-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-, hydrochloride is a complex organic compound that belongs to the class of benzo(b)thiophenes. This compound is characterized by its unique structure, which includes a benzo(b)thiophene core, a carboxylic acid group, and a tetrahydro-3-(2-hydroxy-3-((1-methylethyl)amino)propoxy) side chain. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzo(b)thiophene-2-carboxylic acid, 4,5,6,7-tetrahydro-3-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-, hydrochloride typically involves multiple steps:
Formation of the Benzo(b)thiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives and suitable electrophiles.
Introduction of the Carboxylic Acid Group: This step often involves carboxylation reactions using carbon dioxide or other carboxylating agents.
Addition of the Tetrahydro Side Chain:
Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, aldehydes.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound may be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating biological processes.
Medicine
In medicine, benzo(b)thiophene-2-carboxylic acid derivatives have been explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The hydrochloride form enhances its solubility, making it suitable for pharmaceutical formulations.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of benzo(b)thiophene-2-carboxylic acid, 4,5,6,7-tetrahydro-3-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-, hydrochloride involves its interaction with specific molecular targets. The hydroxy and amino groups allow it to form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The benzo(b)thiophene core can interact with hydrophobic pockets in proteins, enhancing its binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo(b)thiophene-2-carboxylic acid derivatives: These compounds share the benzo(b)thiophene core but differ in the side chains attached to the core.
Thiophene derivatives: Compounds with a thiophene ring but lacking the benzo fusion.
Carboxylic acid derivatives: Compounds with various side chains attached to a carboxylic acid group.
Uniqueness
The uniqueness of benzo(b)thiophene-2-carboxylic acid, 4,5,6,7-tetrahydro-3-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-, hydrochloride lies in its combination of structural features. The presence of the benzo(b)thiophene core, carboxylic acid group, and the tetrahydro side chain with hydroxy and amino functionalities make it a versatile compound with diverse applications in various fields.
Eigenschaften
CAS-Nummer |
85462-85-7 |
|---|---|
Molekularformel |
C15H24ClNO4S |
Molekulargewicht |
349.9 g/mol |
IUPAC-Name |
3-[2-hydroxy-3-(propan-2-ylamino)propoxy]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C15H23NO4S.ClH/c1-9(2)16-7-10(17)8-20-13-11-5-3-4-6-12(11)21-14(13)15(18)19;/h9-10,16-17H,3-8H2,1-2H3,(H,18,19);1H |
InChI-Schlüssel |
KFNRDFUMXWPNSF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NCC(COC1=C(SC2=C1CCCC2)C(=O)O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[(2R,3R,4S,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl] hydrogen sulfate](/img/structure/B12720287.png)


![3-(2-morpholin-4-ylethyl)-5,5-dioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride](/img/structure/B12720324.png)


![2-Ethylhexyl 4-(3-butoxy-3-oxopropyl)-10-ethyl-4-[[2-[(2-ethylhexyl)oxy]-2-oxoethyl]thio]-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate](/img/structure/B12720351.png)


